(3-Bromo-1-benzofuran-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLMUPDGDOIEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783960-04-2 | |
| Record name | (3-bromo-1-benzofuran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 1 Benzofuran 2 Yl Methanol and Cognate Brominated Benzofuran 2 Yl Methanol Derivatives
Strategies for Benzofuran (B130515) Ring System Construction and Functionalization
The assembly of the benzofuran scaffold is a foundational step in the synthesis of the target compound. Various synthetic strategies have been developed to construct this privileged heterocyclic motif, often allowing for the introduction of a substituent at the 2-position, which can then be converted to the required methanol (B129727) group.
Transition-metal catalysis is a powerful tool for the construction of benzofuran rings, offering high efficiency and functional group tolerance. Palladium and copper catalysts are frequently employed in these transformations. nih.gov
A prevalent strategy involves the palladium-catalyzed Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov This approach allows for the direct installation of a substituent at the 2-position. For instance, the reaction of 2-iodophenols with arylacetylenes in water, catalyzed by palladium nanoparticles generated in situ, proceeds through a Sonogashira coupling followed by a 5-endo-dig cyclization to yield 2-substituted benzofurans in high yields. researchgate.net Similarly, palladium-N-heterocyclic carbene (NHC) complexes have been utilized to catalyze the ring closure of o-bromobenzyl ketones. researchgate.net
Another significant route involves the intramolecular C–O bond formation from 1-(2-haloaryl)ketones. nih.govacs.org Willis and co-workers demonstrated that enolates of 1-(2-bromoaryl)ketones are effective substrates for palladium-catalyzed O-heterocyclization, leading to 2,3-disubstituted benzofurans. nih.govacs.org Non-precious metal catalysts, such as iron and copper, have also been developed for these cyclizations. nih.govacs.org A one-pot process starting from 1-aryl- or 1-alkylketones involves an initial regioselective iron(III)-catalyzed halogenation, followed by a copper-catalyzed C–O cyclization. nih.govacs.orgnih.gov
| Catalyst System | Starting Materials | Reaction Type | Product Type | Ref. |
| Palladium Nanoparticles | 2-Iodophenols, Arylacetylenes | Sonogashira Coupling / 5-endo-dig Cyclization | 2-Substituted Benzofurans | researchgate.net |
| Pd(PPh₃)₄ / KOBut | o-Alkynylphenols | Annulation | 2,3-Disubstituted Benzofurans | researchgate.net |
| FeCl₃ or CuCl₂ | Aryl 2-bromobenzylketones | Intramolecular Cyclization | Substituted Benzofurans | nih.gov |
| Iron(III) Halide / Copper(I) Iodide | 1-Arylketones | Halogenation / O-Arylation | Highly Substituted Benzofurans | nih.govacs.org |
In line with the principles of sustainable chemistry, several green methodologies for benzofuran synthesis have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. One such strategy involves performing reactions in environmentally benign solvents like water. For example, a palladium-catalyzed one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and arylacetylenes has been successfully carried out in water without the need for ligands or co-catalysts. researchgate.net
Microwave-assisted organic synthesis (MAOS) represents another green approach, significantly reducing reaction times and often improving yields. researchgate.net A microwave-assisted, transition-metal-free, multicomponent protocol has been developed for the rapid synthesis of benzofuran-2-carboxamides. kcl.ac.uk Furthermore, catalyst-free methods have been reported, such as the cascade reaction between nitroepoxides and salicylaldehydes, which proceeds at 110 °C using K₂CO₃ in DMF to afford various benzofuran derivatives. acs.org
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecules from simple precursors. A novel domino "ring-cleavage-deprotection-cyclization" reaction has been reported for the synthesis of functionalized benzofurans. acs.orgnih.gov This process starts with 2-alkylidenetetrahydrofurans, which are treated with boron tribromide to yield benzofurans containing a remote bromide functionality. acs.orgnih.gov
Rearrangement strategies have also been employed. A method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed based on the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov This approach provides access to benzofurans with specific substitution patterns at the 3-position, which is relevant for the synthesis of the target molecule. nih.gov
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a one-pot procedure to form complex products, embodying principles of atom economy and procedural simplicity. researchgate.net Various MCRs have been designed for the assembly of the benzofuran scaffold, allowing for the rapid generation of molecular diversity. researchgate.net For instance, a three-component coupling of aldehydes, secondary amines, and alkynes catalyzed by copper iodide nanoparticles provides an effective route to 2,3-disubstituted benzofurans. researchgate.net Another example is a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and other building blocks. kcl.ac.uk This method is versatile, allowing for the generation of highly functionalized 3-alkyl-, 3-amino-, and 3-unsubstituted benzofurans in short reaction times. kcl.ac.uk
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |
| Three-Component Coupling | Aldehyde, Secondary Amine, Alkyne | Copper Iodide Nanoparticles | 2,3-Disubstituted Benzofuran | researchgate.net |
| Four-Component Reaction | Amine, 2'-Hydroxyacetophenone, Aldehyde, Benzonitrile | Microwave, 140 °C | Substituted Benzofuran-2-carboxamide (B1298429) | kcl.ac.uk |
Regioselective Bromination Techniques on Benzofuran Skeletons
Once the benzofuran core with a suitable precursor at the 2-position is synthesized, the next critical step is the regioselective introduction of a bromine atom at the 3-position. The electronic properties of the benzofuran ring direct electrophilic substitution, but achieving high regioselectivity requires careful selection of reagents and conditions.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. researchgate.netnih.gov The outcome of the bromination of benzofuran systems can be influenced by the solvent, temperature, and the nature of substituents already present on the ring. researchgate.netresearchgate.net For electrophilic aromatic substitution on the benzofuran ring, the attack typically occurs at the 2- or 3-position. If the 2-position is already substituted, as in the precursors to (3-Bromo-1-benzofuran-2-yl)methanol, electrophilic attack is generally directed to the 3-position.
The bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives with NBS in carbon tetrachloride has been shown to produce bromomethyl derivatives, indicating a radical substitution on the methyl group. mdpi.com However, for electrophilic aromatic substitution, NBS in a polar solvent like acetonitrile or in the presence of a catalyst is typically used. nih.gov For example, the monobromination of various aromatic compounds has been achieved with high regioselectivity using NBS in the presence of sulfonic-acid-functionalized silica at room temperature. researchgate.net The reaction of a 2-substituted benzofuran with NBS under controlled conditions (e.g., in acetonitrile at 0 °C to room temperature) is a standard method to achieve bromination at the 3-position. nih.gov
| Substrate | Reagent/Conditions | Product | Outcome | Ref. |
| Aromatic/Heteroaromatic Compounds | NBS, Sulfonic-acid-functionalized silica, RT | Monobrominated products | High regioselectivity, high yield | researchgate.net |
| General Aromatic Compound | NBS, Acetonitrile, 0 °C to RT | Aryl bromide | Electrophilic aromatic bromination | nih.gov |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone | NBS, CCl₄ | 1-[3-(Bromomethyl)-1-benzofuran-2-yl]ethanone | Benzylic bromination | mdpi.com |
Precursor Functionalization and Subsequent Bromine Introduction
The introduction of a bromine atom at the C3 position of the benzofuran ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic substitution on a pre-formed benzofuran scaffold. The reactivity of the benzofuran ring and the nature of the substituents already present dictate the conditions required for bromination.
One common strategy involves the direct bromination of a benzofuran derivative. For instance, a benzofuran-2-carboxylic acid precursor can be treated with bromine in a suitable solvent like acetic acid. This reaction leads to electrophilic substitution, primarily at the C3 position, yielding the 3-bromo-1-benzofuran-2-carboxylic acid intermediate. This intermediate then serves as a direct precursor for the target methanol derivative through subsequent reduction of the carboxylic acid group nih.gov. The use of polar protic solvents such as acetic acid or ethanol (B145695) can influence the substitution pattern nih.gov.
Another widely used brominating agent is N-bromosuccinimide (NBS). The reaction of benzofuran derivatives with NBS, often in a solvent like carbon tetrachloride (CCl₄), is an effective method for introducing bromine. For example, various substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone compounds are successfully brominated using NBS in CCl₄ to yield the corresponding bromomethyl derivatives mdpi.com. The choice of solvent and reaction conditions is critical, as changes can lead to different products. For example, using ethanol instead of CCl₄ as a solvent with NBS can alter the outcome of the bromination reaction nih.gov.
The functional groups present on the benzofuran ring can significantly influence the bromination reaction. Electron-donating groups, such as methoxy (B1213986) groups on the benzene (B151609) ring, can activate the ring towards further electrophilic substitution. In some cases, this can lead to multiple bromination products, where bromine is introduced not only at the desired position on the furan (B31954) ring but also on the activated benzene ring mdpi.com.
Formation and Modification of the Hydroxymethyl Moiety at the C2 Position
The introduction of the hydroxymethyl (-CH₂OH) group at the C2 position of the benzofuran ring is a critical transformation in the synthesis of the target compound. This can be accomplished through various synthetic pathways, primarily involving the reduction of C2-carbonyl functionalities or the use of organometallic reagents.
A primary and straightforward method for generating the benzofuran-2-yl methanol structure is through the reduction of a corresponding C2-carbonyl compound. The most common precursors for this reduction are benzofuran-2-carboxylic acids, their esters, or benzofuran-2-yl ketones.
The reduction of benzofuran-2-carboxylic acid or its esters to the corresponding alcohol is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH) is a frequently employed reagent for this transformation. In the synthesis of this compound, the precursor 3-bromo-1-benzofuran-2-carboxylic acid is reduced to the final product nih.gov.
Alternatively, when the precursor is a ketone, such as benzofuran-2-yl methyl ketone, milder reducing agents can be used. Sodium borohydride (NaBH₄) is effective for the reduction of ketones to secondary alcohols gctlc.org. Biocatalytic reductions offer a green chemistry alternative, utilizing enzymes from natural sources like carrots (Daucus carota) to achieve enantioselective reduction of ketones to optically pure alcohols gctlc.orgresearchgate.net. This biotransformation is advantageous as it often proceeds in water under ambient conditions gctlc.org.
Organometallic reagents provide a powerful tool for forming carbon-carbon bonds and can be utilized to introduce the hydroxymethyl group. These reagents, such as organolithiums and Grignard reagents (organomagnesiums), act as strong carbon nucleophiles uniurb.itlibretexts.orgyoutube.comucalgary.ca.
A general strategy involves the reaction of a 2-metallated benzofuran derivative with an appropriate electrophile. For example, a 2-lithiobenzofuran or a 2-benzofuranylmagnesium halide can be generated and subsequently reacted with formaldehyde (HCHO). The nucleophilic attack of the organometallic carbon at the C2 position onto the electrophilic carbonyl carbon of formaldehyde, followed by an aqueous workup, yields the desired benzofuran-2-yl methanol.
While this approach is synthetically viable, the high reactivity of organolithium and Grignard reagents necessitates careful control of reaction conditions and tolerance of other functional groups within the molecule uniurb.it. The synthesis of the organometallic reagent itself is a crucial preceding step, often involving transmetalation from a corresponding lithium or magnesium compound uniurb.it. The choice of the specific organometallic reagent can influence the selectivity and efficiency of the reaction uniurb.it.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reaction time.
The selection of the solvent can have a profound impact on reaction outcomes. In the synthesis of benzofuran derivatives, a comparative study of solvents showed that dimethyl sulfoxide (DMSO) provided higher yields compared to acetonitrile (CH₃CN), tetrahydrofuran (THF), and dimethylformamide (DMF) when using the same base system researchgate.net.
The choice of base is also critical, particularly in cyclization or condensation steps leading to the benzofuran core. Studies have shown that cesium carbonate (Cs₂CO₃) can be significantly more effective than other bases like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), leading to substantially higher product yields researchgate.net. In contrast, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may fail to promote the reaction effectively at room temperature researchgate.net.
Temperature is another crucial variable. While some reactions are conducted at room temperature, others may require heating to proceed at a reasonable rate or to overcome activation barriers scielo.br. For instance, in the selective synthesis of 3-acylbenzofurans, heating to 80°C was explored, although optimal conditions were ultimately found at room temperature with a catalytic amount of p-toluenesulfonic acid (p-TsOH) nih.govrsc.org. The optimization process often involves balancing reaction rate with the potential for side reactions or decomposition at higher temperatures nih.gov.
The following tables illustrate the impact of varying reaction conditions on the yield of benzofuran synthesis, providing insight into the optimization process.
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃ | DMSO | - |
| 2 | K₃PO₄ | DMSO | - |
| 3 | Cs₂CO₃ | DMSO | 76 |
| 4 | KOH | DMSO | 45 |
| 5 | t-BuOK | DMSO | 63 |
| 6 | Cs₂CO₃ | CH₃CN | 41 |
| 7 | Cs₂CO₃ | THF | 35 |
| 8 | Cs₂CO₃ | DMF | 52 |
| Entry | Acid Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH (5) | 80 | 12 | - |
| 2 | TFA (1) | r.t. | 3 | 56 |
| 3 | p-TsOH (1) | r.t. | 0.5 | 62 |
| 4 | p-TsOH (1) | 80 | 0.5 | - |
| 5 | p-TsOH (0.1) | r.t. | 2 | 80 |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 1 Benzofuran 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their arrangement in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. ubc.ca For (3-Bromo-1-benzofuran-2-yl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns of these protons provide information about their positions on the benzene (B151609) ring. The methylene protons (CH₂) adjacent to the oxygen atom would resonate at a lower field than simple alkanes, likely in the range of 4.5-5.0 ppm. The hydroxyl (OH) proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Coupling constants (J-values) arise from the interaction of neighboring non-equivalent protons and provide valuable information about the connectivity of atoms. ubc.ca For instance, the coupling between adjacent aromatic protons can help in assigning their specific positions on the benzofuran ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.80 | Multiplet | |
| CH₂ | ~4.8 | Singlet |
Carbon-13 (¹³C) NMR for Carbon Connectivity and Hybridization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments. The chemical shifts in ¹³C NMR indicate the type of carbon (e.g., sp³, sp², sp) and the nature of the atoms attached to it.
For this compound, the ¹³C NMR spectrum would display signals for the nine carbon atoms. The carbons of the benzofuran ring system are expected to resonate in the aromatic region (typically 110-160 ppm). The carbon atom bearing the bromine (C-Br) would be influenced by the halogen's electronegativity, and its chemical shift would be informative. The methylene carbon (CH₂OH) would appear in the upfield region compared to the aromatic carbons.
Analysis of similar structures, such as derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one, shows aromatic carbon signals in a broad range from approximately 102 ppm to 156 ppm. mdpi.com The carbon of a bromomethyl group (-CH₂Br) in one of these derivatives resonates at 21.16 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | ~100 - 110 |
| C-O (furan ring) | ~150 - 160 |
| Aromatic C-H | ~110 - 130 |
| Aromatic Quaternary C | ~120 - 155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, allowing for unambiguous structure assignment.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be crucial for establishing the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show correlations between the methylene protons and the carbons of the benzofuran ring, confirming the attachment of the methanol group.
While specific 2D NMR data for the title compound is not available, the application of these techniques is standard in the structural elucidation of novel heterocyclic compounds. sfasu.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
For this compound (C₉H₇BrO₂), the molecular weight is approximately 227.06 g/mol . bldpharm.combiosynth.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.info
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for benzofuran derivatives can involve the cleavage of substituent groups and the rupture of the heterocyclic ring. nih.govimreblank.ch For this compound, expected fragmentation could include the loss of the hydroxyl group, the entire hydroxymethyl group, or the bromine atom.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [C₉H₇BrO₂]⁺ | 226 | 228 | Molecular Ion |
| [C₉H₆BrO]⁺ | 211 | 213 | Loss of OH |
| [C₈H₄BrO]⁺ | 197 | 199 | Loss of CH₂OH |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (O-H) group of the alcohol. pressbooks.pub
C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic ring typically appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H stretching of the methylene (CH₂) group would be observed in the range of 2850-3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic benzofuran ring. nist.gov
C-O Stretch: A strong band for the C-O stretching of the alcohol would be expected in the range of 1000-1250 cm⁻¹.
C-Br Stretch: The absorption due to the carbon-bromine bond is typically found in the fingerprint region, at lower wavenumbers, usually below 690 cm⁻¹.
Analysis of related benzofuran structures supports these expectations. For instance, a derivative of 1,2,3-triazole containing a benzofuran moiety shows a C=C stretch at 1607 cm⁻¹. mdpi.com
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Alcohol (C-O) | Stretching | 1000 - 1250 | Strong |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of the atoms, bond lengths, and bond angles can be determined.
While no specific X-ray crystallographic data for this compound was found in the search results, this technique has been applied to various benzofuran derivatives. researchgate.netvensel.org For a crystalline sample of this compound, X-ray crystallography would provide unambiguous confirmation of its structure. It would reveal the planarity of the benzofuran ring system, the conformation of the methanol substituent, and the precise bond lengths and angles, including those involving the bromine atom and the oxygen of the alcohol. This technique is invaluable for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one |
| 1-[3-(Bromomethyl)-5-Methoxy-1-Benzofuran-2-yl]Ethanone |
| 1-[3-(Bromomethyl)-4-Ethoxy-1-Benzofuran-2-yl]Ethanone |
| 1-(1-benzofuran-2-yl)-2-bromoethanone |
| 6-(1-benzofuran-2-yl)-3-(4-methylphenyl) imidazo (B10784944) [2, 1-b] np-mrd.orgnp-mrd.orgthiazole |
| 6-(5-bromo-1-benzofuran-2-yl)-3-(4-methylphenyl) imidazo [2, 1-b] np-mrd.orgnp-mrd.orgthiazole |
| 3, 6-bis (1-benzofuran-2-yl)imidazo[2,1-b] np-mrd.orgnp-mrd.orgthiazole |
| 6-(1-Benzofuran-2-yl)-3-(5-bromo-1-benzofuran-2-yl) imidazo[2,1b] np-mrd.orgnp-mrd.orgthiazole |
| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide |
| 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide |
| 2-acetylbenzofuran (B162037) |
| 1-Benzofuran-3-yl-(3-bromofuran-2-yl)methanol |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one |
| (R)-2-bromobutane |
| (S)-2-bromobutane |
| meso-2,3-dibromobutane |
| (2R,3R)-dibromobutane |
| 3-bromo-3-methylpentane |
| 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepines |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone |
| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone |
| 4-hydroxy-5-methyl-3(2H)-furanone |
| 1-chlorodecane |
| Benzofuran- 2(3h)-one, 3-allyl-3-phenyl- |
| 2-methylbenzofuran |
| 3-methylbenzofuran |
| 2-furoic acid |
| 2,3-benzofuran |
| Benzoic acid, 3-bromo- |
| 1-bromo-2-methylpropane |
| 2-bromo-2-methylpropane |
| 1-bromobutane |
| 2-bromobutane |
| (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol |
| 1-nitrobenzo[a]pyrene |
| 3-nitrobenzo[a]pyrene |
| 6-nitrobenzo[a]pyrene |
| (5-Bromo-1-benzofuran-2-yl)methanol |
| 1-Bromo-2,3-dichlorobenzene |
Analysis of Molecular Conformation and Stereochemistry
The conformation of benzofuran derivatives is largely dictated by the planarity of the fused ring system. The benzofuran moiety itself is an aromatic heterocyclic system, which inherently favors a planar geometry to maximize π-orbital overlap. Studies on various substituted benzofurans confirm that the benzofuran ring system is nearly planar. researchgate.netresearchgate.net
In the case of derivatives such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, X-ray crystallography reveals that the benzofuran group is almost planar. researchgate.net This planarity is a common feature across different derivatives, suggesting that the this compound would also possess a largely planar benzofuran core.
The stereochemistry of this compound is influenced by the rotational freedom around the C2-C(methanol) single bond. The orientation of the hydroxymethyl group (-CH₂OH) relative to the benzofuran ring is a key conformational feature. The presence of the bromine atom at the adjacent C3 position can introduce steric hindrance that may favor certain rotamers. Computational modeling studies on related 2-phenylbenzofuran (B156813) derivatives have shown that a pseudo-planar geometry is often the most stable, with a very small dihedral angle between the benzofuran and the substituent group.
In some crystalline solids of benzofuran derivatives, it is not uncommon to find more than one independent molecule in the asymmetric unit (Z' > 1). researchgate.net This phenomenon arises when a molecule can adopt slightly different but energetically similar conformations, which then co-crystallize. This highlights the conformational flexibility that can exist even in the solid state. For this compound, this could manifest as different orientations of the hydroxyl group.
Examination of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which collectively determine the crystal packing. For this compound, the key functional groups that dictate these interactions are the hydroxyl group (-OH), the bromine atom (-Br), and the aromatic benzofuran system.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, it is expected to form strong intermolecular O-H···O hydrogen bonds, linking adjacent molecules. This is a dominant interaction in the crystal packing of many hydroxyl-containing organic molecules. In the crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, which features an oxime group, strong O-H···N hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net A similar, though O-H···O mediated, dimeric or catemeric (chain-like) arrangement would be anticipated for this compound.
Halogen Bonding and Other Weak Interactions: The bromine atom at the 3-position can participate in halogen bonding (C-Br···O or C-Br···π interactions), where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich site on a neighboring molecule. Additionally, weak C-H···O and C-H···π interactions are crucial in stabilizing the three-dimensional crystal lattice. In related bromo-benzofuran derivatives, these interactions have been shown to create extensive two-dimensional networks. researchgate.net
π-π Stacking: The planar, aromatic benzofuran rings are prone to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) will depend on the electronic and steric influences of the substituents.
The interplay of these varied intermolecular forces—strong hydrogen bonds, weaker halogen and C-H mediated interactions, and π-π stacking—results in a highly organized and stable three-dimensional crystal structure. The precise nature of this packing for this compound would be definitively revealed by single-crystal X-ray diffraction analysis. Based on the analysis of its derivatives, a complex and robust network of interactions is expected to define its solid-state architecture.
Below is a hypothetical table of intermolecular interactions that could be expected for this compound, based on data from related structures.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | O-H···O | 0.82 | 1.80 - 2.20 | 2.60 - 3.00 | 150 - 180 |
| Weak C-H Interaction | C-H···O | 0.95 - 1.08 | 2.20 - 2.80 | 3.10 - 3.80 | 120 - 170 |
| Halogen Bond | C-Br···O | - | 2.80 - 3.40 | 3.00 - 3.60 | 150 - 175 |
Chemical Transformations and Derivatization of 3 Bromo 1 Benzofuran 2 Yl Methanol As a Versatile Synthetic Intermediate
Reactions at the Bromine Center
The bromine atom on the benzofuran (B130515) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. libretexts.org This reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a transient Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in Subsequent elimination of the bromide ion yields the substituted product. The efficiency of SNAr reactions on the 3-bromo-1-benzofuran (B1268599) system can be influenced by the nature of the nucleophile and the reaction conditions. For instance, phenols can act as nucleophiles in the presence of a base to yield 3-aryloxy-1-benzofuran derivatives. nih.gov In some cases, particularly with very strong bases like sodium amide, the reaction may proceed through a benzyne (B1209423) intermediate, leading to a mixture of products. govtpgcdatia.ac.inyoutube.commasterorganicchemistry.com
A study on the synthesis of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides demonstrated the nucleophilic substitution of a bromine atom at the 3-position by various substituted thioureas. researchgate.net This highlights the susceptibility of the C3-Br bond to nucleophilic attack, forming a new carbon-sulfur bond. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of (3-bromo-1-benzofuran-2-yl)methanol serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 3-position of the benzofuran and an organoboron compound, typically a boronic acid or ester. libretexts.orgrsc.org This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgrsc.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. rsc.orgnih.govprinceton.edunih.gov For instance, the coupling of 2-(o-tolyl)benzofuran (B3042697) has been achieved via a Suzuki reaction. nih.gov
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 3-position of the benzofuran and a terminal alkyne. acs.orgrsc.orgacs.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.org The reaction is highly valuable for the synthesis of arylalkynes, which are important precursors for many complex molecules. One-pot tandem Sonogashira/Suzuki-Miyaura coupling reactions have also been developed, further expanding the synthetic utility. nii.ac.jp The reaction proceeds through a catalytic cycle involving palladium and can be used to synthesize a variety of benzofuran derivatives. acs.orgrsc.org
Heck Reaction: The Heck reaction allows for the vinylation of the 3-position of the benzofuran by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds and introducing alkenyl substituents. nih.govorganic-chemistry.org The Heck reaction typically exhibits high trans selectivity. organic-chemistry.org The development of phosphine-free catalysts and the use of microwave irradiation have improved the efficiency and environmental friendliness of this reaction. organic-chemistry.org For example, 2-vinylbenzofuran (B8692172) can be obtained from a Heck reaction. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd catalyst, Base | 3-Aryl-1-benzofuran |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1-benzofuran |
| Heck | Alkene | Pd catalyst, Base | 3-Alkenyl-1-benzofuran |
Functionalization of the Primary Alcohol (Methanol) Group
The primary alcohol group at the 2-position of the benzofuran ring provides another site for diverse chemical modifications, allowing for the introduction of a wide range of functional groups and the extension of the molecular scaffold.
Oxidation to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the outcome of the reaction. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde, 3-bromo-1-benzofuran-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid, 3-bromo-1-benzofuran-2-carboxylic acid. These transformations provide access to key synthetic intermediates that can undergo a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.
Esterification, Etherification, and Amidation Reactions
The hydroxyl group can be converted into an ester through reaction with a carboxylic acid, acid chloride, or anhydride. This esterification reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. Amidation reactions, while less direct, can be accomplished by first converting the alcohol to a better leaving group and then reacting it with an amine, or by oxidizing the alcohol to the carboxylic acid followed by amide coupling. These reactions are fundamental for creating libraries of compounds with varying lipophilicity and hydrogen bonding capabilities, which is crucial in drug discovery. For example, bis(benzofuran-2-carboxylate) has been synthesized through the coupling of bissalicyaldehyde with ethyl bromoacetate. nih.gov
Conversion to Other Leaving Groups (e.g., Halides, Sulfonates)
The primary alcohol can be transformed into a more reactive functional group, such as a halide or a sulfonate, to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding chloride or bromide, respectively. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide variety of nucleophiles, including azides, cyanides, and thiols, providing a versatile route for introducing diverse functionalities at the 2-position of the benzofuran ring. The Heck reaction, for example, is often performed on aryl or vinyl halides. organic-chemistry.orgbeilstein-journals.org
Table 2: Functionalization Reactions of the Primary Alcohol Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation (mild) | PCC, Dess-Martin periodinane | Aldehyde |
| Oxidation (strong) | KMnO₄, Jones reagent | Carboxylic acid |
| Esterification | Carboxylic acid, Acid chloride, Anhydride | Ester |
| Etherification | Alkyl halide, Base (Williamson) | Ether |
| Conversion to Halide | SOCl₂, PBr₃ | Alkyl chloride, Alkyl bromide |
| Conversion to Sulfonate | TsCl, MsCl, Base | Tosylate, Mesylate |
Construction of Fused Heterocyclic Ring Systems from the Benzofuran Core
This compound and its derivatives are pivotal starting materials for the synthesis of a variety of fused heterocyclic ring systems. The inherent reactivity of the benzofuran core, coupled with the functional handles provided by the bromo and methanol (B129727) groups, allows for diverse chemical transformations, leading to novel compounds with significant biological potential.
Synthesis of Benzofuran-Pyrazole Hybrid Structures
The fusion of benzofuran and pyrazole (B372694) moieties has yielded hybrid molecules with a range of pharmacological activities, including antibacterial, anti-inflammatory, and antidiabetic properties. mdpi.com A common synthetic route to these hybrids involves the initial conversion of a substituted benzofuran to a carbohydrazide (B1668358) derivative. For instance, ethyl benzofuran-2-carboxylate can be refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce benzofuran-2-carbohydrazide. nih.gov This carbohydrazide can then be reacted with appropriately substituted pyrazole aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the final benzofuran-pyrazole hybrids. nih.gov
Another approach involves the Vilsmeier-Haack reaction of hydrazone intermediates with a mixture of POCl3 and DMF to create 4-formyl pyrazole derivatives, which are then condensed with benzofuran-2-carbohydrazide. nih.gov The synthesis of pyrazole derivatives from 3-benzoylbenzofurans has also been achieved by treatment with hydrazine hydrate in methanol, resulting in the formation of 3,4-substituted pyrazole derivatives at room temperature. rsc.org
A variety of benzofuran-pyrazole derivatives have been synthesized and characterized.
Table 1: Examples of Synthesized Benzofuran-Pyrazole Hybrid Structures
| Compound Name | Starting Materials | Reagents and Conditions | Reference |
|---|---|---|---|
| N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide | Pyrazole aldehydes, Benzofuran-2-carbohydrazide | Glacial acetic acid, ethanol, reflux | nih.gov |
| 4-Formyl pyrazole derivatives | Hydrazone intermediates | POCl3, DMF (Vilsmeier-Haack reaction) | nih.gov |
| 3,4-Substituted pyrazole derivatives | 3-Benzoylbenzofurans, Hydrazine hydrate | Methanol, room temperature | rsc.org |
| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-((4-Methoxyphenyl)imino)-3-phenylthiazolidin-4-one | Anhydrous ethanol, piperidine (B6355638), reflux | mdpi.com |
| Substituted benzylidene-3-methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one derivatives | 5-(5-Bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives | Not specified | researchgate.net |
Formation of Benzofuran-Oxadiazole Derivatives
Benzofuran-oxadiazole hybrids are another class of heterocyclic compounds with demonstrated biological activities. The synthesis of these derivatives often begins with the preparation of a benzofuran-2-carbohydrazide intermediate. This is typically achieved by reacting an ethyl benzofuran-2-carboxylate with hydrazine hydrate. nih.gov The resulting carbohydrazide can then undergo cyclization with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. nih.govnih.gov This thiol-containing intermediate can be further functionalized, for example, by S-alkylation with substituted bromoacetanilide (B25293) derivatives. nih.gov
Ultrasound and microwave-assisted synthetic methods have been shown to be more efficient, providing higher yields in shorter reaction times compared to conventional heating methods. nih.govnih.gov These green chemistry approaches are also more environmentally friendly. nih.gov
Table 2: Synthetic Approaches to Benzofuran-Oxadiazole Derivatives
| Intermediate/Final Product | Synthetic Steps | Reagents | Key Findings | Reference |
|---|---|---|---|---|
| Benzofuran-2-carbohydrazide | Reaction of ethyl benzofuran-2-carboxylate with hydrazine hydrate. | Hydrazine hydrate | Formation of the key hydrazide intermediate. | nih.gov |
| 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | Cyclization of benzofuran-2-carbohydrazide with carbon disulfide. | CS2, KOH | Formation of the thiol-functionalized oxadiazole ring. | nih.govnih.gov |
| S-alkylated benzofuran-oxadiazole derivatives | Coupling of 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol with substituted bromoacetanilides. | Pyridine, acetonitrile | Ultrasound and microwave irradiation significantly improve yields and reduce reaction times. | nih.gov |
Preparation of Benzofuran-Chalcone Derivatives
Benzofuran-chalcone derivatives are synthesized through the Claisen-Schmidt condensation, which involves the reaction of a substituted 2-acetylbenzofuran (B162037) with an aromatic aldehyde in the presence of a base catalyst. nih.govdergipark.org.tr The choice of base can significantly impact the reaction yield, with catalysts like potassium hydroxide and piperidine being commonly used. nih.gov
The starting 2-acetylbenzofuran can be prepared from the corresponding benzofuran derivative. The subsequent condensation with various aldehydes allows for the introduction of diverse substituents, leading to a library of benzofuran-chalcone hybrids with potential applications as, for example, VEGFR-2 inhibitors. nih.gov The synthesis of 3-acylbenzofurans has also been explored through the rearrangement of 2-hydroxychalcones. nih.govrsc.org
Table 3: Synthesis of Benzofuran-Chalcone Derivatives
| Derivative Type | Synthetic Method | Key Reagents | Notes | Reference |
|---|---|---|---|---|
| Benzofuran pyrimidine (B1678525) derivatives | Aldol condensation of 2-acetyl benzofuran with thiophene (B33073) carbaldehydes, followed by reaction with urea, thiourea, or guanidine (B92328) hydrochloride. | 2-Acetyl benzofuran, thiophene carbaldehydes, urea/thiourea/guanidine HCl | Chalcones act as intermediates for the synthesis of pyrimidines. | nih.gov |
| Benzofuran-based chalcone (B49325) hybrids | Aldol reaction of a key intermediate (derived from 2-acetylbenzofuran) with various aldehydes. | Aldehydes, piperidine/KOH/t-BuOK | Piperidine was found to be the most effective catalyst in some cases. | nih.gov |
| Bis-chalcone | Claisen-Schmidt condensation of khellinone (B1209502) with terephthalaldehyde. | Khellinone, terephthalaldehyde, NaOH | A new bis-chalcone was synthesized and characterized. | dergipark.org.tr |
| 3-Acylbenzofurans | Rearrangement and transformation of 2-hydroxychalcones. | Not specified | A method for the highly selective synthesis of 3-acylbenzofurans. | nih.govrsc.org |
Incorporation into Pyrimidine-Containing Scaffolds
The benzofuran nucleus can be incorporated into pyrimidine-containing scaffolds, which are known for their diverse biological activities. A common strategy involves the reaction of benzofuran chalcones with urea, thiourea, or guanidine hydrochloride. nih.gov This reaction typically proceeds through the chalcone intermediate, which is first synthesized via an Aldol condensation of a 2-acetylbenzofuran with a suitable aldehyde. nih.gov The resulting α,β-unsaturated ketone system of the chalcone then undergoes cyclocondensation with the aforementioned reagents to form the pyrimidine ring. This approach allows for the creation of a variety of substituted benzofuran-pyrimidine hybrids. nih.govresearchgate.net
Design and Synthesis of Advanced Multi-Component Architectures
The development of multi-component reactions (MCRs) has opened up new avenues for the efficient synthesis of complex molecular architectures from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction of an aldehyde, an isocyanide, and an amidine, is a powerful tool for the synthesis of fused imidazole (B134444) derivatives. nih.gov While direct involvement of this compound in GBBR is not explicitly detailed, the aldehyde derivative, 3-bromo-1-benzofuran-2-carbaldehyde, could potentially serve as the aldehyde component in such reactions, leading to novel benzofuran-fused imidazole scaffolds.
Furthermore, a one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a palladium/copper system. rsc.org This strategy allows for the construction of highly substituted benzofurans with significant bond-forming efficiency, creating six new bonds in a single operation. rsc.org Such advanced synthetic methodologies provide rapid access to complex and diverse molecular scaffolds based on the benzofuran core, which are of great interest for drug discovery and materials science.
Mechanistic Biological Investigations and Molecular Target Identification of Brominated Benzofuran 2 Yl Methanol Derivatives Excluding Clinical, Dosage, and Safety Data
Elucidation of Cellular and Subcellular Interaction Mechanisms
Research into brominated benzofuran-2-yl methanol (B129727) derivatives has uncovered their profound effects on fundamental cellular processes, including programmed cell death, oxidative stress, and inflammatory signaling.
Molecular Pathways Involved in Programmed Cell Death (Apoptosis Induction)
Bromo derivatives of benzofuran (B130515) have demonstrated notable potential in inducing apoptosis, a form of programmed cell death, in various cancer cell lines. Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans possess high cytotoxicity and are capable of inducing apoptosis in leukemia cells, specifically K562 and MOLT-4 lines. mdpi.comnih.gov Further investigation into the molecular mechanism has identified tubulin as a direct target for some of these active benzofuran derivatives. mdpi.comnih.gov
The introduction of a bromine atom into the benzofuran structure appears to enhance its cytotoxic potential. mdpi.comnih.gov For instance, one study highlighted that N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) could inhibit the growth of human hepatocellular carcinoma (HCC) cells and trigger their apoptosis. mdpi.com These findings underscore the importance of the bromine substitution in the pro-apoptotic activity of this class of compounds.
Role in Modulation of Cellular Reactive Oxygen Species (ROS) Levels
The impact of brominated benzofuran derivatives on cellular reactive oxygen species (ROS) levels is complex, with studies reporting both pro-oxidant and antioxidant activities. Certain benzofuran derivatives exert pro-oxidative effects, leading to an increase in intracellular ROS levels within cancer cells, which can contribute to the induction of apoptosis. nih.gov Research has correlated the apoptotic activity of some benzofuran derivatives in human chondrosarcoma cells with the generation of ROS and subsequent mitochondrial dysfunction. nih.gov
Conversely, a different class of derivatives, specifically 3,3-disubstituted-3H-benzofuran-2-ones, has been shown to possess antioxidant properties. In a cellular model of neurodegeneration, these compounds demonstrated the ability to reduce intracellular ROS levels, thereby protecting cells from oxidative stress-induced death. researchgate.netmdpi.com One particular derivative was noted for its ability to boost the expression of heme oxygenase-1 (HO-1), a key enzyme in the antioxidant defense mechanism. researchgate.netmdpi.com This dual role suggests that the effect of benzofuran derivatives on ROS is highly dependent on the specific chemical structure and the cellular context.
Impact on Inflammatory Signal Transduction Pathways (e.g., Interleukin-6 Secretion)
Brominated benzofuran derivatives have been found to modulate inflammatory signaling pathways, notably affecting the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). IL-6 plays a critical role in the tumor microenvironment, and its inhibition is a target for cancer therapy. nih.gov
A study on new 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, including brominated compounds, revealed that two specific derivatives significantly reduced the concentration of IL-6 secreted by K562 leukemia cells. nih.gov One compound lowered IL-6 levels by 50%, while the other caused a 40% reduction. nih.gov In another investigation, a novel piperazine/benzofuran hybrid compound was shown to down-regulate the secretion of several pro-inflammatory factors, including IL-6, in RAW264.7 macrophage cells. nih.gov The mechanism of action for this hybrid was linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov
Identification and Characterization of Specific Molecular Targets
The biological effects of (3-Bromo-1-benzofuran-2-yl)methanol and its derivatives are underpinned by their interactions with specific molecular targets, primarily enzymes. Kinetic analysis and interaction studies have provided detailed insights into these relationships.
Enzyme Inhibition Profiles and Kinetic Analysis (e.g., Aromatase, DNA Gyrase, Asp Kinase, HIV-1 Protease)
Derivatives of benzofuran have been identified as inhibitors of several key enzymes implicated in various diseases.
Aromatase: This enzyme is crucial for estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. mdpi.com Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have demonstrated good to moderate in vitro inhibitory activity against human placental aromatase, with some derivatives showing better or comparable activity to the standard drug aminoglutethimide. nih.gov Further studies on pyridine-based benzofuran derivatives have yielded potent aromatase inhibitors with IC50 values in the nanomolar range, comparable to the clinical inhibitor letrozole. nih.gov
DNA Gyrase: A vital bacterial enzyme, DNA gyrase is a well-established target for antibacterial agents. mdpi.comnih.gov Novel benzofuran-pyrazole hybrid molecules have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase B. mdpi.comnih.gov One compound, in particular, exhibited an IC50 of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. mdpi.com The inhibitory activity of these pyrazole (B372694) derivatives against DNA gyrase correlates well with their antibacterial efficacy. nih.gov
Protein Kinases: Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is often linked to cancer. nih.gov While specific data on Aspartate Kinase inhibition by this compound is not prominent, various benzofuran derivatives have been reviewed as potential inhibitors of a range of human protein kinases, suggesting a broad potential for this chemical scaffold in kinase-targeted therapies. nih.govbenthamscience.com
HIV-1 Protease: This enzyme is essential for the replication of the HIV virus, making it a prime target for antiretroviral drugs. nih.gov A study on cyclic sulfamide (B24259) HIV-1 protease inhibitors incorporating 2-benzofuran substituents reported a derivative with a Ki of 0.53 µM against the wild-type enzyme. nih.gov More recently, novel pyrazole derivatives synthesized from 3-benzoylbenzofurans were evaluated for their anti-HIV activity. One of these pyrazole derivatives emerged as the most active HIV-1 protease inhibitor, with an IC50 value of 31.59 ± 3.83 μM. rsc.org
Table 1: Enzyme Inhibition by Benzofuran Derivatives
| Enzyme Target | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Aromatase | Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | Moderate to good inhibition (IC50 = 1.3-25.1 µM). | nih.gov |
| Aromatase | Pyridine based 6-O-alkynyl benzofurans | Potent inhibition (IC50 down to 0.83 nM), comparable to letrozole. | nih.gov |
| DNA Gyrase B | Benzofuran-pyrazole hybrids | Potent inhibition of E. coli DNA gyrase B (IC50 = 9.80 µM). | mdpi.comnih.gov |
| DNA Gyrase | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Strong inhibition of S. aureus and B. subtilis DNA gyrase. | nih.gov |
| HIV-1 Protease | Cyclic sulfamide with 2-benzofuran substituent | Inhibition of wild-type HIV-1 protease (Ki = 0.53 µM). | nih.gov |
Protein-Ligand Interaction Studies and Binding Site Analysis
To understand the basis of enzyme inhibition, molecular modeling and protein-ligand interaction studies have been employed. These computational and experimental techniques provide a picture of how these molecules bind to their protein targets. rsc.org
Aromatase: Molecular modeling of a benzofuran-2-yl-(4-fluorophenyl)-3-pyridylmethanol derivative suggested that the (S)-enantiomer is the more active form. The analysis also highlighted the essential role of the benzene (B151609) ring of the benzofuran structure for effective binding to the enzyme. nih.gov For the more potent pyridine-based inhibitors, computational studies have provided insights into their binding mode, suggesting interactions within both the enzyme's active site and an alternative access channel. nih.gov
DNA Gyrase: Docking simulations with benzofuran-pyrazole hybrids revealed that an increase in the size of the ring system attached to the core scaffold enhanced the inhibitory effect. This was attributed to the formation of additional hydrophobic interactions within the active site of E. coli DNA gyrase B, leading to a better fit. mdpi.com
HIV-1 Protease: For the benzofuran-containing cyclic sulfamide inhibitor, computational modeling predicted that the oxygen atom of the benzofuran ring could form a favorable interaction with a key amino acid (Gly48) in the S3 pocket of the protease active site. nih.gov Docking studies of a pyrazole derivative also indicated competitive interactions within the active site of HIV-1 protease, explaining its inhibitory mechanism. rsc.org
Serum Albumin: Beyond enzyme targets, the interaction of benzofuran derivatives with transport proteins like serum albumin has been investigated. These studies, using techniques like circular dichroism and fluorescence spectroscopy combined with molecular docking, show that benzofuran derivatives can bind to bovine serum albumin (BSA). encyclopedia.pubnih.gov This binding can alter the protein's secondary structure and suggests that serum albumins could potentially act as carriers for these compounds in biological systems. encyclopedia.pubnih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide |
| 3,3-disubstituted-3H-benzofuran-2-ones |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone |
| Aminoglutethimide |
| Letrozole |
| Ciprofloxacin |
Investigation of Cytoskeletal Component Interactions (e.g., Tubulin)
The cytoskeleton, a complex network of interlinking filaments and tubules, plays a crucial role in cell division, shape, and motility. Consequently, its components, particularly tubulin, have become significant targets for the development of anticancer agents. Research has identified tubulin as a key molecular target for brominated benzofuran derivatives. nih.govmdpi.comresearchgate.net These compounds are part of a broader class of benzofurans that have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.govnih.gov
The interaction of these derivatives with tubulin can disrupt the dynamic instability of microtubules, leading to cell cycle arrest and ultimately apoptosis. nih.gov Studies on various benzofuran derivatives have shown that they can bind to the colchicine (B1669291) site on tubulin, thereby preventing its polymerization into microtubules. nih.govnih.gov For instance, a class of inhibitors based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton was designed to interact with this specific site. nih.gov While direct binding studies on this compound are not extensively detailed in the available literature, the consistent identification of tubulin as the target for structurally similar brominated benzofurans strongly suggests a similar mechanism of action. mdpi.comresearchgate.net The disruption of tubulin polymerization by these compounds positions them as potent antimitotic agents. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, these studies have elucidated key structural features that determine their potency and selectivity as tubulin inhibitors.
The presence and position of a halogen atom on the benzofuran core are critical determinants of cytotoxic activity. nih.gov Specifically, the introduction of a bromine atom into the benzofuran molecule has been shown to significantly increase its cytotoxic potential. nih.gov Research has highlighted that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity. mdpi.com For example, a derivative with a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring demonstrated remarkable cytotoxic activity against leukemia cell lines. nih.gov
Further SAR studies have explored the impact of other substituents on the benzofuran scaffold. In one study, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives were synthesized with various substituents on the benzene ring. nih.gov The findings indicated that both electron-donating (such as methyl, methoxy (B1213986), or hydroxyl groups) and electron-withdrawing (such as fluorine, chlorine, and bromine) substituents influence the antiproliferative activity. nih.gov Notably, the addition of a methyl group at the C-3 position resulted in increased activity. nih.gov
A lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which showed selective toxicity against leukemic cell lines, was used as a template for further chemical modifications. researchgate.net New derivatives were synthesized by introducing methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups at different positions on the benzene ring to analyze the influence of these modifications on lipophilicity, molecular volume, and ultimately, biological activity. researchgate.net These studies underscore that substitutions at various positions on the benzofuran ring system are crucial for modulating the mechanistic activity of these compounds as tubulin polymerization inhibitors.
Table 1: Impact of Chemical Modifications on the Cytotoxic Activity of Benzofuran Derivatives
| Compound/Modification | Key Structural Feature | Effect on Activity | Reference |
| General Brominated Derivatives | Introduction of a bromine atom | Increased cytotoxic potential | nih.gov |
| Halogenated Derivative 1 | Bromine on the methyl group at C-3 | Remarkable cytotoxicity against K562 and HL60 cells | nih.gov |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Methyl group at C-3 and ethoxy at C-6 | Potent inhibitor of cancer cell growth | nih.gov |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromomethyl at C-3 and dimethoxy at C-5, C-6 | Selective toxicity against leukemic cell lines | researchgate.net |
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. In the context of drug design, enantiomers (non-superimposable mirror images of a molecule) can exhibit significantly different biological activities.
While extensive research on the specific stereochemical influence of this compound on tubulin is not widely available, the importance of stereochemistry in the molecular recognition of other benzofuran derivatives has been established. For example, in a study on benzofuran derivatives targeting cholinesterase, the absolute stereochemistry at the C-7 position was determined to be the R-configuration based on its specific optical rotation. mdpi.com This defined stereochemistry was crucial for its interaction with amino acid residues in the enzyme's binding pocket, involving hydrogen bonds and various hydrophobic interactions. mdpi.com
Although this example pertains to a different molecular target, it highlights the principle that the specific spatial orientation of functional groups on the benzofuran scaffold is critical for effective binding to a biological receptor. It is highly probable that the hydroxyl group and the bromo-substituted benzofuran ring of this compound must adopt a specific orientation to fit optimally into the binding site on tubulin, such as the colchicine site. The precise stereochemical requirements for the interaction of brominated benzofuran-2-yl methanol derivatives with tubulin remain an area for further detailed investigation to fully elucidate the mechanism of action and to guide the design of more potent and selective inhibitors.
Q & A
Q. What are the standard synthetic routes for (3-Bromo-1-benzofuran-2-yl)methanol, and what catalysts optimize bromination?
Methodological Answer: The synthesis typically involves two steps:
Bromination : Benzofuran undergoes electrophilic substitution using bromine or N-bromosuccinimide (NBS) with iron(III) bromide (FeBr₃) as a catalyst. NBS is preferred for selectivity at the 3-position .
Hydroxymethylation : The brominated intermediate reacts with formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group.
Key factors:
- Catalyst : FeBr₃ enhances regioselectivity during bromination.
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C3, hydroxymethyl at C2).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (227.05 g/mol) and isotopic patterns for bromine .
- HPLC : Reverse-phase chromatography assesses purity (>95% recommended for biological assays).
- X-ray Crystallography : For derivatives, SHELX or ORTEP-III software refines crystal structures (e.g., bond angles, packing motifs) .
Q. What nucleophilic substitution reactions are feasible at the bromine site, and how do solvents influence reactivity?
Methodological Answer: The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with:
- Azides : Sodium azide (NaN₃) in DMF at 80°C yields 3-azido derivatives.
- Amines : Primary amines in THF facilitate substitution to form aryl amines.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Additives like KI improve leaving-group displacement .
Q. How does oxidation of the hydroxymethyl group proceed, and what agents maximize carboxylic acid yield?
Methodological Answer: Oxidation to (3-Bromo-1-benzofuran-2-yl)carboxylic acid requires strong oxidizing agents:
- KMnO₄ : In acidic conditions (H₂SO₄/H₂O), yields ~85% at 60°C.
- CrO₃ : Higher selectivity but requires careful temperature control (0–5°C) to avoid over-oxidation.
Workup : Neutralize with NaHCO₃ and extract with ethyl acetate .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models electron density to predict sites for electrophilic attack (e.g., C5 vs. C7 positions).
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys/Pistachio databases) propose feasible synthetic pathways for novel derivatives .
- Molecular Dynamics : Simulate solvent effects on reaction trajectories to optimize conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor IC₅₀ variability)?
Methodological Answer: Address discrepancies via:
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
- Metabolic Stability Testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to correlate activity with bioavailability .
- Dose-Response Curves : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .
Q. How can enantiomeric purity be achieved in chiral derivatives synthesized from this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL ligands in asymmetric synthesis.
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers.
- Crystallization-Induced Dynamic Resolution : Racemic mixtures recrystallize with chiral auxiliaries to favor one enantiomer .
Q. What steric/electronic effects govern the pharmacological activity of benzofuran derivatives?
Methodological Answer:
- Steric Effects : Bulky substituents at C3 (e.g., bromine) hinder interactions with flat binding pockets (e.g., kinase active sites).
- Electronic Effects : Electron-withdrawing groups (Br, NO₂) enhance electrophilicity, improving covalent binding to cysteine residues.
Case Study : Derivatives with C5 methoxy groups show 10-fold higher antibacterial activity due to improved membrane penetration .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
Methodological Answer:
- Heat Management : Continuous flow reactors (vs. batch) improve temperature control during exothermic bromination .
- Purification : Simulated moving bed (SMB) chromatography scales purification while maintaining >98% purity.
- Waste Reduction : Solvent recovery systems (e.g., nanofiltration) minimize environmental impact .
Q. How do substitution patterns on the benzofuran core influence fluorescence properties for imaging applications?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
